3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid
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Overview
Description
3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to an amino group, which is further connected to a 3-oxopropanoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 3,5-dimethylaniline with a suitable acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-Dimethylphenyl)amino]propanoic acid: A structurally similar compound with a propanoic acid moiety instead of a 3-oxopropanoic acid group.
3,5-Dimethylphenyl isocyanate: Another related compound used in the synthesis of various organic molecules.
Uniqueness
3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid, with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, is an organic compound notable for its diverse biological activities. This compound features a propanoic acid backbone with an amino group attached to a 3,5-dimethylphenyl moiety, which enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory and analgesic properties. The compound may also activate or inhibit various molecular targets, leading to a range of biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : It may provide pain relief through modulation of pain pathways.
- Enzyme Interactions : The compound can act as a probe in studies of enzyme interactions, particularly in the context of metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid | C₁₁H₁₃NO₃ | Similar structure but different phenyl substitution |
N-(4-Methylphenyl)glycine | C₉H₁₃NO₂ | Contains an amino acid structure; used in pharmaceuticals |
4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | Exhibits different biological activity; used in dye synthesis |
The presence of dimethyl groups at the 3 and 5 positions on the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological targets compared to other similar compounds.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly inhibited the release of TNF-alpha in RAW264.7 macrophage cells. The IC50 value was found to be approximately 17.1 μM, indicating a potent anti-inflammatory effect .
- Analgesic Effects : Another study focused on the analgesic properties of this compound, where it was shown to reduce pain responses in animal models similarly to established analgesics .
Properties
IUPAC Name |
3-(3,5-dimethylanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGFBJUJJOUQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586145 |
Source
|
Record name | 3-(3,5-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-05-8 |
Source
|
Record name | 3-(3,5-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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